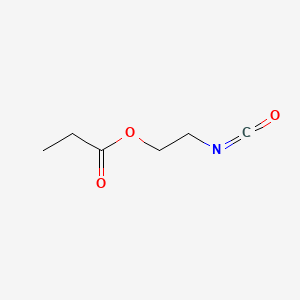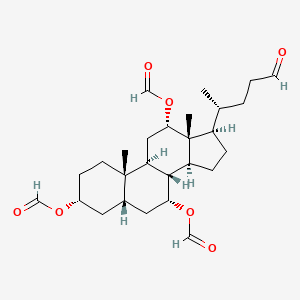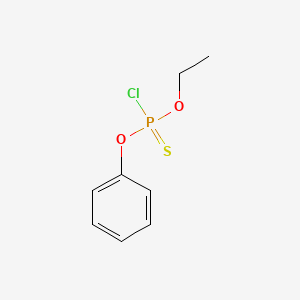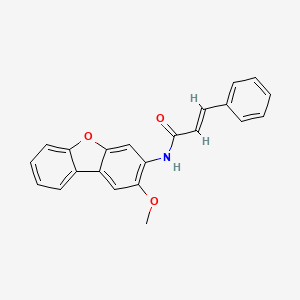
3-巯基-6-苯基-1,2,4-三嗪-5-醇
描述
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- (TMP) is a heterocyclic compound with a wide range of applications in the field of chemistry. It is used as a reagent in a variety of organic synthesis reactions, as a catalyst in the synthesis of various organic compounds, and as a precursor for the production of other heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials. TMP has been extensively studied and its structure and properties have been well-characterized.
科学研究应用
抗肿瘤特性
3-巯基-6-苯基-1,2,4-三嗪-5-醇表现出抗肿瘤活性。例如:
- 六甲基蜜胺 (HMM) (1) 和 2-氨基-4-吗啉代-s-三嗪 (2) 是临床上用于治疗肺癌、乳腺癌和卵巢癌的抗肿瘤药物 {svg_1}.
- 羟甲基五甲基蜜胺 (HMPMM) (3) 是 HMM 的羟基化代谢物,并有助于其抗肿瘤作用 {svg_2}.
- 一般结构为 4 的 1,3,5-三嗪 显示出芳香化酶抑制活性 {svg_3}.
- 一般结构为 5 的化合物 在人类癌症和小鼠白血病细胞系中显示出抗肿瘤活性 {svg_4}.
芳香化酶抑制
3-巯基-6-苯基-1,2,4-三嗪-5-醇衍生物表现出芳香化酶抑制活性 {svg_5}. 这种特性与激素相关疾病和癌症治疗有关。
铁载体介导的药物潜力
化合物 1,3,5-三嗪 6 具有作为铁载体的潜力,铁载体在微生物的铁离子屏蔽中发挥作用 {svg_6}. 这种应用可以进一步探索用于药物开发。
促肾上腺皮质激素释放因子 1 (CRF1) 受体拮抗
3-巯基-6-苯基-1,2,4-三嗪-5-醇衍生物,例如 一般结构为 7 的化合物,表现出强烈的 CRF1 受体拮抗活性 {svg_7}. 这一发现对压力相关疾病和焦虑管理具有重要意义。
白三烯 C4 (LTC4) 拮抗
源自 1,2,4-三嗪的 8 型化合物对 LTC4 表现出强大的活性,从而保护机体免受 HCl.乙醇诱导的胃损伤 {svg_8}. 这表明其具有潜在的胃保护应用。
原生动物寄生虫抑制
在几种测试过的 1,3,5-三嗪取代的多胺中,底物 10 对原生动物寄生虫 锥虫表现出良好的体外活性,锥虫是引起人类非洲锥虫病的病原体 {svg_9}.
未来方向
The future directions for “1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-” could involve further exploration of its potential applications in medicine, given the reported biological activities of related compounds . More research could also be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
作用机制
Target of Action
Similar compounds, such as 4-amino-3-mercapto-1,2,4-triazine-5-ones, have been studied extensively . These compounds have shown a variety of biological applications, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the compound can form bonds with certain metals, such as copper . This suggests that it might interact with its targets by forming bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may affect multiple pathways .
Pharmacokinetics
A related compound, 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one, is known to be hydrophobic and have low polarity . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, including antimicrobial activity and potential anticancer properties .
Action Environment
The action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be influenced by environmental factors. For instance, it’s known that the compound should be handled in a well-ventilated place and kept in a dark place . These factors could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as thiol-dependent enzymes, where the mercapto group can form covalent bonds with the thiol groups of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can form hydrogen bonds with various proteins, influencing their structure and function.
Cellular Effects
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and other processes.
Molecular Mechanism
The molecular mechanism of action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through covalent and non-covalent interactions. For example, the mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can be toxic and cause adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. It is important to carefully control the dosage to avoid toxic effects and achieve the desired biochemical outcomes.
Metabolic Pathways
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. The interactions with cofactors and other enzymes can also modulate the activity of metabolic pathways and affect cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within tissues can also be affected by its interactions with extracellular matrix components and other cellular structures.
Subcellular Localization
The subcellular localization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. The subcellular localization can also affect the activity and function of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, as it can interact with different biomolecules in different cellular compartments.
属性
IUPAC Name |
6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQGGKJKDGJEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936387 | |
| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
447-00-7, 16075-92-6 | |
| Record name | 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | as-Triazin-5-ol, 3-mercapto-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)

